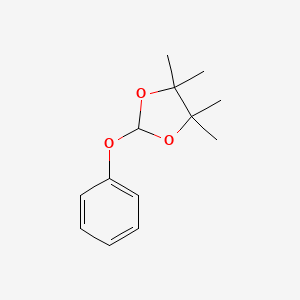
4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is of significant interest in various fields of chemistry due to its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane typically involves the reaction of phenol with 2,2,4,4-tetramethyl-1,3-dioxolane-5-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired dioxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate enzyme activity, alter cellular pathways, and influence biological processes.
Comparaison Avec Des Composés Similaires
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: Compared to these similar compounds, 4,4,5,5-Tetramethyl-2-phenoxy-1,3-dioxolane is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
61562-12-7 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-phenoxy-1,3-dioxolane |
InChI |
InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)14-10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
Clé InChI |
NZNGKEKXZMAQHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(O1)OC2=CC=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















